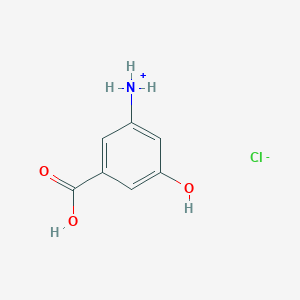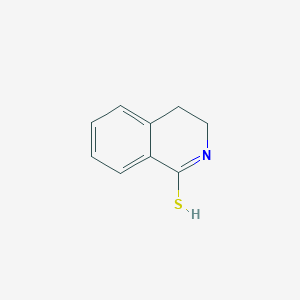
5-(trifluoromethyl)pyridine-2-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Trifluoromethyl)pyridine-2-thiol is a heterocyclic compound with the molecular formula C6H4F3NS. It is characterized by the presence of a trifluoromethyl group attached to the pyridine ring at the 5-position and a thiol group at the 2-position. This compound is known for its unique chemical properties and is used in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(trifluoromethyl)pyridine-2-thiol typically involves the introduction of the trifluoromethyl group and the thiol group onto the pyridine ring. One common method is the reaction of 5-trifluoromethylpyridine with thiourea in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, followed by acidification to yield the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more efficient and scalable processes. This could include the use of continuous flow reactors and optimized reaction conditions to enhance yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers .
Análisis De Reacciones Químicas
Types of Reactions: 5-(Trifluoromethyl)pyridine-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form the corresponding sulfonyl chloride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Addition: The compound can undergo addition reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Chlorine gas in hydrochloric acid solution is commonly used for the oxidation of the thiol group.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Addition: Electrophiles such as halogens or acids can be used in addition reactions.
Major Products Formed:
Oxidation: 5-trifluoromethylpyridine-2-sulfonyl chloride.
Substitution: Various substituted pyridine derivatives.
Addition: Addition products with electrophiles.
Aplicaciones Científicas De Investigación
5-(Trifluoromethyl)pyridine-2-thiol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 5-(trifluoromethyl)pyridine-2-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to effectively penetrate biological membranes and reach its targets .
Comparación Con Compuestos Similares
- 2-Mercaptopyridine
- 2-Mercaptopyrimidine
- 3,5-Bis(trifluoromethyl)benzenethiol
- 4-Mercaptopyridine
Comparison: 5-(Trifluoromethyl)pyridine-2-thiol is unique due to the presence of both the trifluoromethyl and thiol groups on the pyridine ring. This combination imparts distinct chemical properties, such as increased reactivity and stability, compared to similar compounds. The trifluoromethyl group also enhances the compound’s lipophilicity, making it more effective in biological applications .
Propiedades
IUPAC Name |
5-(trifluoromethyl)pyridine-2-thiol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3NS/c7-6(8,9)4-1-2-5(11)10-3-4/h1-3H,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFSCXLSUZZXNHW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=NC=C1C(F)(F)F)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2-methylpropan-2-yl)oxycarbonylamino]ethanimidothioic acid](/img/structure/B7722541.png)





![rac-endo-2-Bornanamin hydrochlorid [German]](/img/structure/B7722568.png)



![[3-(1H-indol-3-yl)-1-methoxy-1-oxopropan-2-yl]azanium;chloride](/img/structure/B7722619.png)
